1-Amino-5-azaspiro[2.4]heptan-5-ol 1-Amino-5-azaspiro[2.4]heptan-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002698
InChI: InChI=1S/C6H12N2O/c7-5-3-6(5)1-2-8(9)4-6/h5,9H,1-4,7H2
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

1-Amino-5-azaspiro[2.4]heptan-5-ol

CAS No.:

Cat. No.: VC16002698

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-5-azaspiro[2.4]heptan-5-ol -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 5-hydroxy-5-azaspiro[2.4]heptan-2-amine
Standard InChI InChI=1S/C6H12N2O/c7-5-3-6(5)1-2-8(9)4-6/h5,9H,1-4,7H2
Standard InChI Key JREXZWGAIPWIIV-UHFFFAOYSA-N
Canonical SMILES C1CN(CC12CC2N)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a spiro[2.4]heptane system, where a nitrogen atom occupies the spiro junction (position 5). The amino group (–NH₂) and hydroxyl group (–OH) are attached to the nitrogen and an adjacent carbon, respectively, creating a chiral center. This configuration imparts significant stereochemical complexity, necessitating enantioselective synthesis methods for pharmaceutical-grade material .

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC Name1-Amino-5-azaspiro[2.4]heptan-5-ol
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
Chiral Centers1 (at position 5)
Functional GroupsPrimary amine, secondary alcohol

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous spirocyclic amines exhibit distinct spectral signatures:

  • ¹H NMR: Protons on the cyclopropane ring typically resonate between δ 0.5–1.5 ppm, while NH₂ and OH groups appear as broad singlets near δ 1.8–3.0 ppm .

  • ¹³C NMR: The spiro carbon (C5) shows upfield shifts (δ 40–50 ppm), with adjacent carbons influenced by ring strain.

  • IR Spectroscopy: Stretching vibrations for –NH₂ (~3350 cm⁻¹) and –OH (~3200 cm⁻¹) are prominent .

Synthesis and Enantioselective Approaches

Retrosynthetic Analysis

The synthesis of 1-amino-5-azaspiro[2.4]heptan-5-ol can be approached via:

  • Ring-Closing Alkylation: As demonstrated for N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, phase-transfer catalysis using chinchona alkaloid-derived catalysts enables stereocontrol during cyclopropane formation .

  • Amination-Hydroxylation Cascades: Sequential functionalization of preformed spirocyclic intermediates, as seen in the synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one .

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Cyclopropanation via alkylationKOH, CH₂Cl₂, phase-transfer catalyst 71%
2Deprotection and functional group interconversionHCl/MeOH, 48h 85%

Challenges in Stereocontrol

The compact spiro architecture exacerbates steric hindrance, complicating enantioselective synthesis. Catalytic asymmetric methods, such as those employing chinchonidine-derived phase-transfer catalysts, have achieved enantiomeric ratios up to 95:5 in related systems .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: High polarity from –NH₂ and –OH groups suggests solubility in polar solvents (e.g., MeOH, DMSO).

  • Stability: Susceptible to oxidative degradation at the amine moiety; storage under inert atmosphere at –20°C is recommended .

Reactivity

  • Amine Derivatives: Forms Schiff bases with carbonyl compounds; participates in reductive amination.

  • Alcohol Functionalization: Can undergo esterification or oxidation to ketones under controlled conditions.

Applications in Drug Discovery

Role in Antiviral Agents

Spirocyclic amines are critical in NS5A inhibitors like ledipasvir, where rigidity enhances target binding . The amino and hydroxyl groups in 1-amino-5-azaspiro[2.4]heptan-5-ol could serve as hydrogen-bond donors in protease or polymerase inhibitors.

Antibacterial Scaffolds

Fluoroquinolone derivatives incorporating azaspiro motifs (e.g., CAS#500569-52-8) highlight the scaffold’s utility in combating resistant pathogens .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for cost-effective production.

  • Bioisosteric Replacements: Exploring spirocyclic analogs as peptide bond surrogates in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator